molecular formula C10H12O3 B14254556 5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one CAS No. 350811-09-5

5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one

Katalognummer: B14254556
CAS-Nummer: 350811-09-5
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WKABNSOLXPEPJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one is a chemical compound with a unique structure that includes both a dienone and an oxolanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one typically involves the reaction of a suitable diene with an oxolanone precursor. One common method involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dienone moiety to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(5-Oxohexa-1,3-dien-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyrolactone: A structurally similar compound with a lactone ring.

    Oxolan-2-one: Shares the oxolanone moiety but lacks the dienone structure.

    3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring in addition to the oxolanone structure.

Eigenschaften

CAS-Nummer

350811-09-5

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

5-(5-oxohexa-1,3-dienyl)oxolan-2-one

InChI

InChI=1S/C10H12O3/c1-8(11)4-2-3-5-9-6-7-10(12)13-9/h2-5,9H,6-7H2,1H3

InChI-Schlüssel

WKABNSOLXPEPJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=CC=CC1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.